molecular formula C27H28N2O2 B608563 Bet7FM8sqg CAS No. 1450929-77-7

Bet7FM8sqg

货号 B608563
CAS 编号: 1450929-77-7
分子量: 412.53
InChI 键: DBNZTRPIBJSUIX-WAYWQWQTSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Bet7FM8sqg” is also known as LHF-535 . It is a viral entry inhibitor that targets the arenavirus envelope glycoprotein. LHF-535 is a therapeutic candidate for Lassa fever and other hemorrhagic fevers of arenavirus origin.

科学研究应用

BET抑制剂在癌症治疗中的应用

  • 表观遗传学靶向:BET蛋白是癌症中的关键表观遗传读取蛋白,受到类似JQ1的化合物的靶向,显示出在癌症治疗中的潜力(Qi, 2014)
  • 可重复性研究:复制关键实验的研究表明BET溴结构域抑制剂在减少肿瘤负担和提高癌症模型存活率方面具有治疗效果(Kandela et al., 2015)
  • 急性淋巴细胞白血病(ALL):BET抑制剂在治疗高危急性淋巴细胞白血病中显示出潜力,特别是针对MYC和IL7R等基因(Ott et al., 2012)

BET抑制剂JQ1在炎症和骨破坏中的作用

  • JQ1对炎症的影响:JQ1显著抑制炎症反应,并有潜力治疗牙周炎等疾病(Meng et al., 2014)

溴结构域的结构和功能

  • 溴结构域拮抗剂:对溴结构域抑制剂的研究突出了它们在治疗癌症和炎症等疾病中的潜力,但在实现选择性和克服药物耐药方面存在挑战(Ferri et al., 2016)

BET蛋白的选择性降解

  • 对BRD4的选择性靶向:蛋白酶解靶向嵌合物(PROTACs)如MZ1显示出有望选择性降解BET蛋白的潜力,为新的治疗机会(Zengerle et al., 2015)

BET抑制剂在去势耐药前列腺癌(CRPC)中的应用

  • 在CRPC中的治疗潜力:BET抑制剂在去势耐药前列腺癌模型中显示出疗效,表明它们有望作为潜在治疗方法进行临床评估(Welti et al., 2018)

前列腺癌对BET抑制剂的耐药性

  • SPOP突变和BET抑制剂耐药性:前列腺癌中的SPOP突变导致对BET抑制剂的耐药性,突显了在癌症治疗中理解耐药分子机制的必要性(Dai et al., 2017)

BET溴结构域的选择性抑制

  • 治疗应用的选择性抑制:开发像JQ1这样的选择性小分子抑制BET溴结构域已显示出在治疗癌症方面的潜力(Filippakopoulos et al., 2010)

BET抑制剂在多样性胶质母细胞瘤中的应用

  • 胶质母细胞瘤治疗:像JQ1这样的BET溴结构域抑制剂已经证明在治疗遗传多样性的胶质母细胞瘤中具有疗效,这是一种具有挑战性的癌症形式(Cheng et al., 2013)

BET抑制和MYC癌基因

  • 在癌症中靶向c-Myc:BET溴结构域抑制降低MYC转录,为治疗依赖于Myc的恶性肿瘤如多发性骨髓瘤提供了新的方法(Delmore et al., 2011)

BET抑制剂在血液恶性肿瘤中的作用

  • 在血液恶性肿瘤中的作用:BET抑制剂正在成为血液恶性肿瘤中有前景的治疗方法,正在进行临床前和临床研究(Chaidos et al., 2015)

BET抑制剂在促红细胞生成素分化中的作用

  • Erythropoietin Differentiation in Leukemia: BET inhibitors like JQ1 have been shown to restore erythroid differentiation in leukemic cell lines, highlighting a new application for these inhibitors (Goupille et al., 2012).

Therapeutic Targeting in NUT Midline Carcinoma

  • NUT Midline Carcinoma: BET inhibitors and other compounds have been identified as active candidates for treating this highly therapy-resistant cancer (Zhang et al., 2020).

BET Inhibition in Triple Negative Breast Cancer

  • Impact on Triple Negative Breast Cancer: BET inhibitors like JQ1 have shown efficacy in impairing tumor response to hypoxia in triple negative breast cancer, suggesting a novel therapeutic approach (da Motta et al., 2016).

作用机制

The mechanism of action of “Bet7FM8sqg” involves inhibiting the entry of arenaviruses into host cells. This makes it a potential therapeutic candidate for diseases caused by arenaviruses, such as Lassa fever.

属性

IUPAC Name

2-[4-[(Z)-2-[1-(4-propan-2-yloxyphenyl)benzimidazol-5-yl]ethenyl]phenyl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O2/c1-19(2)31-24-14-12-23(13-15-24)29-18-28-25-17-21(9-16-26(25)29)6-5-20-7-10-22(11-8-20)27(3,4)30/h5-19,30H,1-4H3/b6-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBNZTRPIBJSUIX-WAYWQWQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)C=CC4=CC=C(C=C4)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)/C=C\C4=CC=C(C=C4)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bet7FM8sqg

CAS RN

1450929-77-7
Record name LHF-535
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1450929777
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LHF-535
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BET7FM8SQG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bet7FM8sqg
Reactant of Route 2
Reactant of Route 2
Bet7FM8sqg
Reactant of Route 3
Reactant of Route 3
Bet7FM8sqg
Reactant of Route 4
Reactant of Route 4
Bet7FM8sqg
Reactant of Route 5
Reactant of Route 5
Bet7FM8sqg
Reactant of Route 6
Reactant of Route 6
Bet7FM8sqg

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。